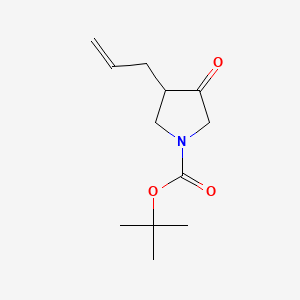

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate

Overview

Description

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H19NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Mechanism of Action

Mode of Action

It’s known that the compound and its derivatives can react with l-selectride in anhydrous tetrahydrofuran to give tert-butyl (3r,4s)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .

Biochemical Pathways

It’s known to be involved in the synthesis of indole derivatives, which are significant in cell biology and play a crucial role in the treatment of various disorders .

Pharmacokinetics

It’s known that the compound is insoluble in water, suggesting that its bioavailability might be influenced by this property .

Result of Action

Its involvement in the synthesis of indole derivatives suggests it may have potential applications in the treatment of various disorders .

Action Environment

The stability and efficacy of Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate can be influenced by environmental factors such as pH. For instance, the Boc protecting group in the compound can be removed under acidic conditions, which could potentially affect the compound’s stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 1-tert-butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate with allyl alcohol in the presence of dibutyltin oxide as a catalyst. The reaction is carried out in anhydrous toluene under reflux conditions for 20 hours . Another method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with allyl alcohol under similar conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Substitution: The allyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: L-selectride in anhydrous tetrahydrofuran is commonly used for reduction reactions.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of tert-butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.

tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate: Contains a cyano group instead of an allyl group.

tert-Butyl 3-oxoazetidine-1-carboxylate: Contains an azetidine ring instead of a pyrrolidine ring.

Uniqueness

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its pyrrolidine ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate (CAS No. 120871-73-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring with a tert-butyl and an allyl group, which contribute to its unique chemical reactivity and biological activity. The synthesis typically involves several steps, including the use of reagents like L-selectride in anhydrous tetrahydrofuran for reductions and various electrophiles for substitution reactions .

Mode of Action : this compound interacts with specific molecular targets, potentially modulating enzyme activity and receptor interactions. The hydroxyl group can form hydrogen bonds, while the allyl group may engage in hydrophobic interactions, influencing various biological effects.

Biochemical Pathways : The compound is known to be involved in the synthesis of indole derivatives, which are crucial in cell biology and therapeutic applications. Its insolubility in water may affect its bioavailability, which is an important consideration for its pharmacological potential .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Investigations have shown it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. Studies have demonstrated its potential to induce apoptosis in cancer cell lines, although more extensive testing is required to fully elucidate its effectiveness and mechanism against various cancer types .

Case Studies

- Antiviral Activity : In a study examining novel inhibitors of influenza virus neuraminidase, compounds similar to tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate were tested for their ability to reduce cytopathogenic effects in infected cells. The effective concentration that reduced viral effects by 50% was determined, providing insights into its potential as an antiviral agent .

- Metabolic Stability : A comparative study highlighted that modifications to the tert-butyl group could enhance metabolic stability. Compounds with altered groups showed improved pharmacokinetic profiles, which is crucial for drug development .

Data Tables

Properties

IUPAC Name |

tert-butyl 3-oxo-4-prop-2-enylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKOLWIQHDLUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=O)C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901163915 | |

| Record name | 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120871-73-0 | |

| Record name | 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120871-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.